molecular formula C7H8ClNO B11805273 4-Chloro-5-methoxy-2-methylpyridine

4-Chloro-5-methoxy-2-methylpyridine

Cat. No.: B11805273
M. Wt: 157.60 g/mol
InChI Key: QODFPTGXGYIDCW-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-5-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for drugs targeting specific pathways, such as anti-inflammatory or anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-5-methylpyridine
  • 4-Methylpyridine

Comparison: 4-Chloro-5-methoxy-2-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-3-methoxy-2-methylpyridine, the methoxy group at the 5-position in this compound may result in different steric and electronic effects, influencing its interactions with molecular targets .

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODFPTGXGYIDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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